Fmoc-Aib-Aib-OH

Description

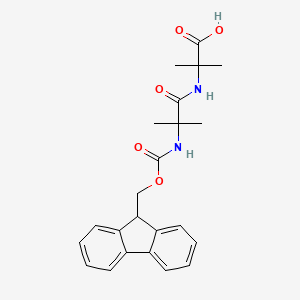

Fmoc-Aib-Aib-OH is a dimeric α,α-dialkylated amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure consists of two α-aminoisobutyric acid (Aib) residues linked via an amide bond, with an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group (Fig. 1). The compound is synthesized through a solution-phase method involving the reaction of Fmoc-Aib-OH with cyanuric fluoride to generate Fmoc-Aib-F (acid fluoride), followed by coupling with a silylated Aib derivative (H-Aib-OTMS) . This process yields the dimer with 70% efficiency after recrystallization .

This compound is particularly valued for reducing deletion sequences during peptide elongation, thereby improving overall yields (up to 25%) in the synthesis of sterically hindered peptides . Its incorporation enhances coupling efficiency compared to monomeric Aib residues, especially in sequences with multiple α,α-dialkylated amino acids (aaAAs), such as antimicrobial peptides . However, initial coupling steps with the dimer may require optimization (e.g., double coupling of monomers for the first two Aib residues) to mitigate steric hindrance .

Properties

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoyl]amino]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-22(2,19(26)24-23(3,4)20(27)28)25-21(29)30-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,13H2,1-4H3,(H,24,26)(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZDLBMKWJAFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Aib-Aib-OH typically involves the protection of the carboxyl group of α-aminoisobutyric acid through esterification, followed by coupling with 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction conditions often include the use of organic solvents such as dichloromethane or ethyl acetate, and the presence of a base like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and rapid assembly of peptide chains. This method is advantageous for producing large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Aib-Aib-OH undergoes several types of chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the compound.

Reduction: This reaction is less common but can be used to alter the oxidation state of the compound.

Substitution: This is a common reaction where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of the original compound .

Scientific Research Applications

Peptide Synthesis

Fmoc-Aib-Aib-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group that allows for the selective modification of amino acids during peptide assembly. Its stability under various reaction conditions enhances the efficiency of peptide synthesis processes.

Key Benefits:

- Selective Modification: The Fmoc group can be easily removed under basic conditions, allowing for the addition of subsequent amino acids without affecting the integrity of the growing peptide chain.

- Compatibility with Green Chemistry: Recent studies have highlighted protocols that utilize greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) for Fmoc removal and coupling steps, reducing environmental impact while maintaining high yields in peptide synthesis .

Drug Development

In pharmaceutical research, this compound plays a crucial role in designing peptide-based drugs. The compound enhances the stability and bioavailability of therapeutic peptides, which is particularly valuable for developing treatments for complex diseases.

Applications in Drug Formulation:

- Stability Enhancement: Peptides synthesized with Aib residues often exhibit increased resistance to enzymatic degradation, making them suitable candidates for therapeutic applications.

- Bioavailability Improvement: The incorporation of Aib into peptide sequences can improve their pharmacokinetic properties, facilitating better absorption and distribution within biological systems .

Bioconjugation

This compound is also employed in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is critical for developing targeted drug delivery systems.

Advantages:

- Targeted Delivery Systems: By modifying peptides with Aib residues, researchers can create conjugates that specifically target diseased tissues or cells, enhancing therapeutic efficacy while minimizing side effects.

- Versatile Linkers: The compound can serve as a linker in various bioconjugation strategies, providing flexibility in designing complex biomolecular architectures .

Material Science

The compound finds applications in material science, particularly in creating functional materials such as hydrogels. These materials are increasingly used in tissue engineering and regenerative medicine due to their favorable biocompatibility and mechanical properties.

Material Applications:

- Hydrogels for Tissue Engineering: this compound-based hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration .

- Functional Coatings: Its ability to form stable films makes it suitable for developing coatings that enhance the properties of biomedical devices .

Mechanism of Action

The mechanism of action of Fmoc-Aib-Aib-OH involves its ability to form stable peptide bonds through the protection of the amino group with the Fmoc group. This protection allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides. The molecular targets and pathways involved include the interaction with specific amino acids and the formation of peptide bonds .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Fmoc-Aib-Aib-OH and Analogues

| Compound | Molecular Weight | Protecting Group | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|---|

| This compound | 410.46 | Fmoc | 155–160 | DCM, DMF, CHCl₃ | SPPS of hindered peptides |

| Fmoc-Aib-OH | 325.36 | Fmoc | 182–188 | DMF, DCM, THF | General SPPS, helical peptides |

| Boc-Aib-OH | 203.24 | Boc | N/A | DCM, DMF | Acid-sensitive synthesis |

| Z-Aib-OH | 237.25 | Z (benzyloxycarbonyl) | N/A | DCM, ether | Classical solution-phase synthesis |

| Fmoc-N-Me-Aib-OH | 339.39 | Fmoc | N/A | DMF, DCM | N-methylated peptide design |

Key Observations :

- Protecting Group Stability : this compound and Fmoc-Aib-OH require base (piperidine) for deprotection, whereas Boc-Aib-OH is removed under acidic conditions (TFA) .

- Steric Impact: The dimer introduces greater steric bulk than monomers, improving resistance to deletion sequences but complicating initial couplings .

- Solubility : this compound shares similar solubility profiles with Fmoc-Aib-OH, favoring polar aprotic solvents like DMF .

Key Findings :

- Efficiency: this compound outperforms monomeric Aib derivatives in multi-Aib sequences due to reduced deletion byproducts . However, its use in the first two positions of a peptide chain necessitates monomeric Aib with double coupling to achieve acceptable yields .

- Coupling Agents : PyAOP, a phosphonium salt, is preferred for this compound due to its ability to activate sterically hindered residues .

Biophysical and Functional Comparisons

Table 3: Impact on Peptide Conformation and Bioactivity

| Compound | Helical Propensity | Antimicrobial Activity* | Cytotoxicity (Normal Macrophages) |

|---|---|---|---|

| This compound | Induces β-helix | Modest vs. E. coli | Non-toxic (<200 µM) |

| Fmoc-Aib-OH | Induces α-helix | Modest vs. E. coli | Non-toxic (<100 µM) |

| Boc-Aib-OH | Mixed helices | Limited data | Not reported |

*Data from acetylated peptides in solvent-dependent studies .

Key Insights :

- Structural Influence : Peptides incorporating this compound predominantly adopt β-helical conformations, while those with Fmoc-Aib-OH favor α-helices . This difference arises from the dimer’s enhanced rigidity and amphipathicity.

- Bioactivity: Both derivatives exhibit modest antimicrobial activity against E. aureus. Cytotoxicity is negligible at therapeutic concentrations .

Biological Activity

Fmoc-Aib-Aib-OH, or Nα-fluorenylmethoxycarbonyl-α-amino isobutyric acid (Aib), is a non-proteinogenic amino acid that has gained attention in peptide synthesis and biological applications. Aib is known for its unique structural properties, including a strong preference for helical conformations, which can enhance the stability and biological activity of peptides. This article reviews the biological activity of this compound, focusing on its mechanisms of action, implications in drug design, and relevant case studies.

Structure and Properties

This compound consists of two Aib residues protected by an Fmoc group. The Aib residue is characterized by its branched structure, which contributes to the rigidity and conformational stability of peptides. The incorporation of Aib into peptide sequences has been shown to improve protease resistance and enhance receptor binding affinity due to its ability to stabilize helical structures.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Helical Stabilization : Aib promotes α-helical conformations in peptides, which can enhance their binding affinity to target proteins. This structural feature is particularly beneficial in drug design, where peptide-based therapeutics aim to mimic natural protein interactions.

- Protease Resistance : Peptides containing Aib exhibit increased resistance to enzymatic degradation. This property is crucial for developing stable therapeutic agents that can withstand metabolic processes in vivo .

- Enhanced Binding Affinity : The incorporation of Aib into peptide sequences has been linked to improved receptor binding capabilities. Studies have demonstrated that peptides with multiple Aib substitutions show significantly enhanced interactions with target proteins, such as hdm2, a critical regulator in cancer biology .

Case Study 1: Peptide Mimics for Cancer Therapy

In a study focusing on the interaction between p53 and hdm2, peptides designed with Aib residues showed a marked increase in helical content and receptor binding affinity. The incorporation of Aib led to a dramatic reduction in proteolytic cleavage rates, enhancing the half-life of these peptides in biological systems. Specifically, the peptide containing Aib demonstrated a 300-fold increase in stability compared to its non-modified counterparts .

| Peptide Variant | IC50 (nM) | Protease Stability (Half-life) |

|---|---|---|

| Ep53 (with Aib) | 25 | 3 hours |

| Np53 (without Aib) | 750 | 20 minutes |

Case Study 2: Hydrogel Applications

Fmoc-Aib-OH has also been explored in the development of peptide-based hydrogels for tissue engineering applications. These hydrogels exhibit favorable mechanical properties and biocompatibility, making them suitable for cell culture and regenerative medicine. The presence of Aib enhances the gelation process under physiological conditions, promoting cell adhesion and growth .

Q & A

Q. What are the established synthetic protocols for Fmoc-Aib-Aib-OH, and how do they address steric hindrance in peptide assembly?

this compound is synthesized via Carpinelli's acid fluoride method and Bolin's procedure. The process involves converting Fmoc-Aib-OH to its fluoride derivative (Fmoc-Aib-F) using cyanuric fluoride, followed by coupling with a silylated Aib residue. Recrystallization from chloroform/hexane yields the dimer (70% yield) . Steric hindrance is mitigated by using silylation to enhance reactivity and reduce deletion sequences during solid-phase synthesis .

Q. How does this compound improve coupling efficiency in solid-phase peptide synthesis (SPPS)?

The dimer reduces deletion sequences by pre-forming two Aib residues, bypassing the low reactivity of individual Aib monomers. Double coupling is still required for the first two Aib residues in a peptide sequence to ensure complete incorporation . Monitoring coupling efficiency via Fmoc UV traces is critical for optimizing yields .

Q. What structural features of Aib influence its role in peptide helicity, and how does this compound enhance this property?

Aib (α-aminoisobutyric acid) imposes conformational rigidity due to its tetrasubstituted α-carbon, favoring 310- or α-helix formation. The dimer this compound amplifies this effect by pre-organizing helical segments, as observed in solvent-dependent CD spectroscopy studies of β-helical peptides .

Q. What are the common analytical challenges in characterizing this compound-containing peptides?

MALDI-TOF mass spectrometry often detects deletion sequences due to incomplete coupling. High-performance liquid chromatography (HPLC) with C18 columns and trifluoroacetic acid (TFA)-based gradients is recommended for purification. NMR analysis (e.g., 1H chemical shifts at δ 1.35–1.45 ppm for Aib methyl groups) confirms structural integrity .

Advanced Research Questions

Q. How can researchers optimize this compound-based synthesis for peptides with >6 Aib residues?

- Steric Hindrance Mitigation : Use PyAOP as an in situ coupling reagent for improved activation .

- Temperature Control : Reflux at 50°C during coupling steps enhances reaction kinetics .

- Dimer Integration : Alternate monomeric Aib and dimeric this compound to balance steric effects and yield .

- Validation : Employ tandem MS/MS to confirm sequence fidelity and quantify deletion products .

Q. What methodologies resolve contradictions in reported helical populations (α- vs. β-helices) for Aib-rich peptides?

Discrepancies arise from solvent polarity and peptide acetylation. For example:

- Non-acetylated peptides : Exhibit mixed α/β-helix populations in apolar solvents (e.g., chloroform) .

- Acetylated peptides : Favor β-helices due to stabilized amphipathic interactions. Use CD spectroscopy with deconvolution algorithms (e.g., CONTIN/LL) to quantify secondary structures .

Q. How should researchers design experiments to analyze the antimicrobial activity of Aib-rich peptides synthesized with this compound?

- Activity Assays : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains at concentrations <200 µM. Use broth microdilution for MIC determination .

- Cytotoxicity Screening : Perform trypan blue exclusion assays on normal macrophages to ensure selectivity .

- Structural Correlation : Compare activity data with helical propensity (via CD) to identify structure-function relationships .

Q. What statistical and replication criteria are essential for validating this compound synthesis protocols?

- Replicates : Conduct ≥3 independent syntheses to assess yield variability .

- Error Analysis : Report coupling efficiency uncertainties (e.g., ±5% for UV monitoring) .

- Peer Validation : Share protocols via open-access platforms (e.g., Beilstein Journal’s supplementary data guidelines) .

Methodological Notes

- Contradiction Analysis : When yields conflict with steric hindrance predictions (e.g., higher-than-expected yields with dimers), evaluate solvent polarity, activation reagents, and resin swelling properties .

- Data Interpretation : Cross-reference MALDI-TOF and HPLC data to distinguish synthesis artifacts from true products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.